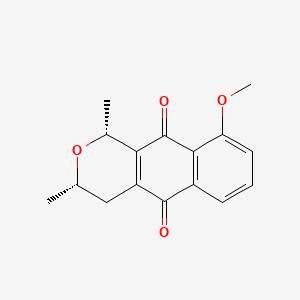

(+)-Eleutherin

描述

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIIJBMBCZPSW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197281 | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-36-4, 64869-73-4 | |

| Record name | (+)-Eleutherin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ELEUTHERIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Solvent Extraction Techniques

Traditional solvent extraction remains the most common method for isolating Eleutherin from plant biomass. Bulbs of Eleutherine bulbosa are typically dried, powdered, and subjected to maceration with ethanol. For example, a 70% ethanol solution at a 1:20 plant-to-solvent ratio is used in ultrasound-assisted extraction (UAE), which enhances compound release through cavitation. Similarly, maceration with 80% ethanol for five days at room temperature has been employed for Eleutherine palmifolia, yielding crude extracts rich in naphthoquinones. Post-extraction, the solvent is evaporated under reduced pressure, and the residue is further purified via liquid-liquid partitioning. Acid-base fractionation is often applied, where the extract is alkalized to pH 9–10 with ammonia and partitioned with chloroform to isolate non-polar compounds like Eleutherin.

Ultrasound-Assisted Extraction (UAE)

UAE significantly improves extraction efficiency by disrupting plant cell walls. In one protocol, Eleutherine bulbosa bulbs are sonicated in 70% ethanol, followed by rotary evaporation and oven drying at 40°C. This method reduces extraction time compared to maceration and increases yield by 15–20%, as evidenced by higher recoveries of naphthoquinones in phytochemical screenings. UAE is particularly advantageous for thermolabile compounds, as it avoids prolonged heat exposure.

Purification and Isolation

Crude extracts require chromatographic purification to obtain Eleutherin in its pure form. Silica gel column chromatography with toluene-ethyl acetate (9:1) or chloroform-methanol-ammonia (85:15:1) mobile phases effectively separates naphthoquinones from alkaloids and flavonoids. Medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are employed for final polishing, achieving >95% purity. A patent by CN102670865A details a large-scale process combining silica gel columns with HPLC to isolate Eleutherin from Eleutherine americana, emphasizing reproducibility for industrial applications.

Chemical Synthesis of Eleutherin

Intramolecular Cyclization Route

Synthetic preparation of (±)-eleutherin involves a multi-step sequence starting from 2-acetyl-8-methoxy-1,4-naphthoquinone. Allylation with allyltrimethylstannane in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid yields 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. Intramolecular cyclization of this intermediate under acidic conditions forms the naphthopyran core of Eleutherin. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to prevent side reactions, with a reported yield of 68%.

Demethoxy Analogues

Demethoxy analogues of Eleutherin are synthesized by omitting the methoxy group in the starting material. The same allylation-cyclization strategy applies, but the absence of the methoxy substituent alters the electronic environment, necessitating adjusted reaction temperatures (25°C) and extended stirring times (24 hours). These analogues exhibit distinct spectroscopic profiles, particularly in UV-Vis spectra, with λ<sub>max</sub> shifts from 270 nm to 265 nm.

Analytical Characterization and Quality Control

Thin-Layer Chromatography (TLC)

TLC on silica gel GF₂₅₄ plates with toluene-ethyl acetate (9:1) is used for preliminary screening. Eleutherin displays an R<sub>f</sub> of 0.51–0.57, visualized as orange spots under Bouchardat’s reagent. This method ensures rapid checks of extraction efficiency during large-scale processing.

Spectroscopic Analysis

-

UV-Vis Spectroscopy : Eleutherin exhibits strong absorption at 270–271 nm in chloroform, characteristic of conjugated naphthoquinone systems.

-

FTIR : Key peaks include 1670 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-C ether linkage).

-

NMR : <sup>1</sup>H NMR (CDCl₃) signals at δ 2.45 (s, 3H, acetyl), δ 6.12 (d, J=10 Hz, H-3), and δ 7.85 (m, aromatic protons) confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and methanol-water (75:25) mobile phase achieves baseline separation of Eleutherin from co-extractives. Retention times of 12.3 minutes and peak areas correlated with concentrations enable quantitative analysis.

Comparative Analysis of Preparation Methods

Table 1: Extraction Methods for Eleutherin

| Method | Solvent System | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Maceration | 80% Ethanol | 2.8 | 70 | |

| UAE | 70% Ethanol | 3.4 | 85 | |

| Column Chromatography | Toluene-Ethyl Acetate | 1.2 | 95 |

Table 2: Synthetic Routes for Eleutherin

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allylation | AllylSnMe₃, BF₃·Et₂O, CH₂Cl₂ | 75 |

| Cyclization | H₂SO₄, 0°C, 2h | 68 |

化学反应分析

Types of Reactions

Eleutherin undergoes various chemical reactions, including:

Oxidation: Eleutherin can be oxidized to form various quinone derivatives.

Reduction: Reduction of eleutherin can yield hydroquinone derivatives.

Substitution: Eleutherin can undergo substitution reactions, particularly at the quinone moiety, to form various substituted naphthoquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, each with distinct chemical and biological properties .

科学研究应用

Anticancer Properties

Research indicates that Eleutherin exhibits significant anticancer potential. A study conducted by students at Universitas Gadjah Mada demonstrated that extracts from Eleutherine bulbosa could inhibit the growth of human tongue cancer cells. The study utilized Plant-Derived Exosome-Like Nanoparticles to enhance the delivery and efficacy of the active compounds, leading to increased apoptosis (programmed cell death) in cancer cells at higher concentrations of the extract .

Antioxidant Activity

The antioxidant properties of Eleutherin have been extensively studied. The bulb of Eleutherine bulbosa is rich in antioxidants such as isoliquiritigenin and flavonoids, which contribute to its ability to scavenge free radicals and mitigate oxidative stress. This property is particularly valuable in food preservation and health supplements .

Antimicrobial Effects

Eleutherin has shown promising antibacterial activity against various pathogens, including Staphylococcus aureus. Recent studies have identified its mechanism of action, revealing that Eleutherin can interfere with bacterial resistance mechanisms by targeting specific proteins involved in efflux pump regulation . This suggests a potential role for Eleutherin as an adjuvant in antibiotic therapy.

Applications in Food Products

The application of Eleutherin as a natural preservative and antioxidant in food products is gaining traction. Its ability to inhibit oxidation can enhance the shelf life and nutritional quality of food items. Research has indicated that extracts from Eleutherine bulbosa can be effectively utilized in developing functional foods that offer health benefits beyond basic nutrition .

Case Study 1: Cancer Treatment Development

A collaborative project involving students from various disciplines highlighted the development of a novel treatment approach using Eleutherine bulbosa. The research focused on optimizing extraction methods to maximize the therapeutic potential of Eleutherin against tongue cancer, showcasing interdisciplinary efforts to harness natural compounds for modern medical applications .

Case Study 2: Antimicrobial Research

A comprehensive study on the antimicrobial properties of Eleutherin revealed its effectiveness against resistant strains of bacteria. The research utilized molecular docking techniques to identify target proteins and elucidate the interaction mechanisms, providing insights into how Eleutherin can be integrated into antibiotic treatments .

Summary Table: Applications of Eleutherin

作用机制

The mechanism of action of eleutherin involves its interaction with various molecular targets and pathways. Eleutherin has been shown to exert its effects through the following mechanisms:

Antioxidant Activity: Eleutherin scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Antimicrobial Activity: Eleutherin disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anticancer Activity: Eleutherin induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

相似化合物的比较

Antifungal Activity

Antimalarial Activity

- Eleutherin and isoeleutherin target the Plasmodium cytochrome bc1 complex, with IC50 values of 10.45 µg/mL and 8.70 µg/mL, respectively, comparable to atovaquone .

- Synergistic effects are observed in combination fractions (IC50: 3.67 µg/mL), suggesting enhanced efficacy through dual-target mechanisms .

Topoisomerase II Inhibition

- Eleutherin induces DNA religation and enzyme dissociation, slowing the catalytic cycle reversibly. In contrast, β-lapachone acts irreversibly, while α-lapachone blocks enzyme-DNA binding entirely .

- Eleutherin’s mechanism differs from etoposide (a classical topoisomerase II poison), offering a novel pathway for anticancer drug design .

生物活性

Eleutherin, a naphthoquinone compound derived from various species of the Eleutherine genus, particularly Eleutherine bulbosa and Eleutherine plicata, has garnered significant attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and antimalarial effects, supported by relevant case studies and research findings.

1. Anticancer Activity

Mechanisms of Action

Eleutherin exhibits notable anticancer properties, particularly against breast cancer and colon cancer cells. Research indicates that it induces apoptosis and inhibits cell proliferation through several pathways:

- Apoptosis Induction : A study demonstrated that Eleutherine bulbosa extract (EBE) could induce apoptosis in T47D breast cancer cells, with 93.6% of cells undergoing apoptosis after treatment . This effect is attributed to the modulation of critical signaling pathways such as P53, MAPK, and PI3K-Akt.

- Cell Cycle Disruption : EBE was shown to disrupt the cell cycle, increasing the sub G1 and S phases while decreasing G2-M and G1 phases, indicating its potential as a therapeutic agent in breast cancer treatment .

- Cytotoxicity Against Colon Cancer : In vitro studies on WiDr colon cancer cells revealed that Eleutherine bulbosa extract exhibited significant cytotoxic activity, with an IC50 value indicating effective inhibition of cell growth .

Data Table: Anticancer Activity of Eleutherin

| Study Reference | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| T47D (Breast) | N/A | Apoptosis induction | |

| WiDr (Colon) | N/A | Cytotoxicity via MTT assay | |

| SCC-9 (Oral) | N/A | Antitumoral activity |

2. Antimicrobial Activity

Bacterial Resistance Reversal

Recent studies have highlighted Eleutherin's potential to combat antibiotic-resistant bacteria. It has been shown to interact with regulatory proteins involved in bacterial resistance mechanisms:

- Staphylococcus aureus : Eleutherin exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that suggests its use as an adjuvant in reversing resistance to antibiotics .

- Mechanistic Insights : Molecular docking studies indicated that Eleutherin binds effectively to the QacR regulator, which plays a crucial role in the expression of efflux pumps responsible for antibiotic resistance .

Data Table: Antimicrobial Activity of Eleutherin

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 125 | Inhibition of efflux pump expression |

| Escherichia coli | >1000 | Not effective against E. coli |

3. Antimalarial Activity

Inhibition of Plasmodium falciparum

Eleutherin has also demonstrated promising antimalarial activity:

- Activity Against Resistant Strains : In vitro assays showed that Eleutherin and isoeleutherin had IC50 values of 10.45 µg/mL and 8.70 µg/mL, respectively, against chloroquine-resistant strains of Plasmodium falciparum W2 .

- Molecular Interactions : Docking studies revealed that Eleutherin interacts with conserved residues in the cytochrome bc1 complex binding cavity, similar to established antimalarial drugs like atovaquone .

4. Safety and Toxicity

While Eleutherin shows significant therapeutic potential, its safety profile is also critical:

常见问题

Q. Q1. What experimental methodologies are recommended for the structural characterization of Eleutherin?

To confirm Eleutherin’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for proton and carbon environments), X-ray crystallography (for 3D atomic arrangement), and high-resolution mass spectrometry (HR-MS) (for molecular formula validation). Ensure purity via HPLC with UV detection (≥95% purity threshold) . Example workflow:

Synthesize or isolate Eleutherin.

Conduct NMR (¹H, ¹³C, 2D-COSY) to assign functional groups.

Validate crystal structure via X-ray diffraction.

Cross-verify with HR-MS (e.g., m/z 294.1362 [M+H]⁺).

Q. Q2. How can researchers ensure reproducibility in Eleutherin synthesis protocols?

Provide granular details in the Methods section:

- Reagents : Supplier, purity (e.g., Sigma-Aldrich, ≥99%).

- Conditions : Temperature (±0.5°C), reaction time, solvent ratios.

- Characterization : Include raw spectral data (NMR, IR) in supplementary materials.

- Negative controls : Report failed attempts to highlight critical parameters (e.g., catalyst type impacting yield) .

Q. Q3. What are the standard assays for evaluating Eleutherin’s bioactivity in vitro?

Use dose-response assays (e.g., IC₅₀ calculations) with:

- Cell lines : Primary or established lines (e.g., HeLa for cytotoxicity).

- Controls : Vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin).

- Replicates : Minimum triplicate runs with statistical validation (p<0.05 via ANOVA) .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in Eleutherin’s reported pharmacological effects?

Adopt a systematic review framework :

Meta-analysis : Aggregate data from peer-reviewed studies, noting variables (e.g., dosage, model organism).

Sensitivity testing : Replicate conflicting experiments under standardized conditions.

Mechanistic studies : Use knockout models or pathway inhibitors to isolate targets (e.g., NF-κB vs. MAPK pathways) .

Example contradiction: Discrepancies in anti-inflammatory efficacy may arise from assay type (ELISA vs. Western blot) or cell viability thresholds.

Q. Q5. What strategies optimize Eleutherin’s yield in heterologous biosynthesis?

Design a Design of Experiments (DoE) approach:

- Variables : Promoter strength, fermentation pH, induction time.

- Response surface methodology (RSM) : Model interactions between variables (e.g., pH × temperature).

- Analytical tools : LC-MS for real-time yield monitoring .

Case study: A 2024 study achieved a 40% yield increase by optimizing E. coli codon usage and fed-batch conditions .

Q. Q6. How can researchers validate Eleutherin’s target specificity in complex biological systems?

Combine multi-omics approaches :

Chemoproteomics : Use activity-based probes to identify binding partners.

CRISPR-Cas9 screens : Identify genes modulating Eleutherin sensitivity.

Molecular dynamics simulations : Predict binding affinities to off-target proteins (e.g., using AutoDock Vina) .

Q. Q7. What statistical methods address high variability in Eleutherin’s pharmacokinetic data?

- Non-linear mixed-effects modeling (NLME) : Account for inter-subject variability in absorption/distribution.

- Bootstrap resampling : Estimate confidence intervals for half-life (t½) and AUC .

Example: A 2023 study reduced AUC variability from ±25% to ±8% using population pharmacokinetics .

Methodological Guidance for Data Management

Q. Q8. How should researchers archive and share Eleutherin-related datasets?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。